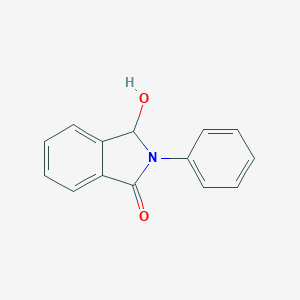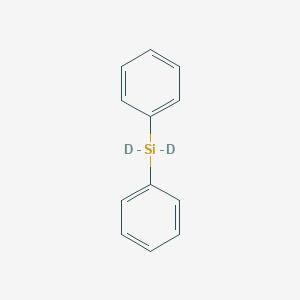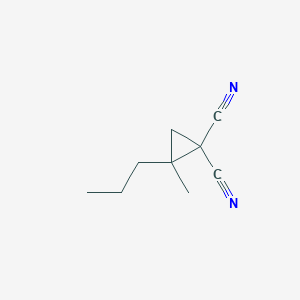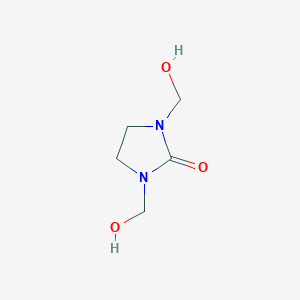
4-Dimethylaminobenzylamine
Übersicht
Beschreibung
Synthesis and in vivo evaluation of halogenated derivatives
The study presented in paper focuses on the synthesis of halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, which exhibit high binding affinity and selectivity to the human brain serotonin transporter (SERT). The derivatives were synthesized with the intention of exploring the potential of compounds substituted on ring B of the phenylthiophenyl core structure. The in vitro binding studies showed that the synthesized compounds had high SERT affinity, and the in vivo evaluations using microPET images indicated high uptake in SERT-rich regions of the monkey brain. The specificity of the binding to SERT was confirmed by displacement with citalopram.
Chromophoric reagent for protein sequence analysis
Paper introduces a new chromophoric reagent, 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, synthesized to improve peptide sequence analysis. The synthesis method and the preparation of thiohydantoins of amino acids are described, along with their separation by chromatography. The reagent allows for the detection of amino acids in pmol amounts and provides a color change feature that is valuable for sequence analysis.
Antirhinovirus activity of 2-substituted-6-(dimethylamino) derivatives
The research in paper involves the synthesis of a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines to evaluate their antirhinovirus activity. The study found that the antiviral activity was associated with C-2 lipophilic, electron-withdrawing substituents. The most active compound displayed significant activity against rhinovirus serotype 1B, although the activity varied across different serotypes.
Novel Dinuclear N-Substituted derivatives of Rhenium(I)
In paper , the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of Rhenium(I) is reported. The study provides a detailed analysis of the crystal structures, conformational analysis, and reactivity of these compounds. Theoretical calculations were performed to identify the most stable species, and the stability of the dimers in solution was investigated using NMR spectroscopy.
Antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione
Paper describes the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its evaluation for antidepressant activity in mice. The compound did not inhibit the uptake of biogenic amines or have monoamine oxidase inhibitory activity, suggesting a different mechanism of action from traditional antidepressants.
Synthesis and analysis of 1-(4-Dimethylaminobenzyl)-2-(4-dimethylaminophenyl)-benzimidazole
The compound synthesized in paper was confirmed to be 1-(4-dimethylaminobenzyl)-2-(4-dimethylaminophenyl)-benzimidazole through X-ray crystallography. Density functional theory calculations were used to propose a reaction mechanism for the formation of the compound, which involved a rearrangement of the initially formed bis-Schiff base.
Crystal Structure of a 4-[(1E)-(2,3-Dihydroxybenzylidene)amino] derivative
Paper reports the synthesis and crystal structure determination of a pyrazolone derivative. The structure was analyzed using X-ray crystallography, revealing intermolecular hydrogen bonds and a π-π stacking interaction. The molecular structure adopts a trans configuration about the central C=N double bond.
Synthetic Technology of N,N-Dimethyl-4-nitrobenzylamine
The process for synthesizing N,N-Dimethyl-4-nitrobenzylamine is detailed in paper . The method involves using methylene chloride as the reaction solvent and dimethylamine hydrochloride as an auxiliary material. The improved process yields a high reaction yield and is considered environmentally friendly and suitable for industrial production.
Synthesis of 3,4-Dimethoxybenzylamine
Finally, paper explores two synthetic routes for 3,4-dimethoxybenzylamine. The first route starts with vanillin and involves methylation, oxidation, and reduction, while the second route starts with 3,4-dimethoxybenzoic acid and involves chlorination, amidation, and reduction. The first route proved to be more suitable for industrial manufacture with an overall yield of 81.7%.
Wissenschaftliche Forschungsanwendungen
Synthetic Technology and Industrial Applications : It serves as an important intermediate for organic synthesis, widely used in medicine, pesticide, and chemical fields. A study improved the process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, a related compound, noting its low production cost and environmental friendliness (Wang Ling-ya, 2015).
Pharmacology and Toxicology : A derivative, 25I-NBOMe, a N-methoxybenzyl-substituted phenethylamine, has been studied for its severe toxicity and serotoninergic effects, highlighting the importance of understanding such compounds in clinical toxicology (S. Hill et al., 2013).
Bioanalytical Method Development : In a study, 4-dimethylaminopyridine (DMAP), a similar compound, was used to stabilize 4-fluorobenzyl chloride in human plasma, demonstrating its utility in developing sensitive and robust bioanalytical methods (Eric Yang et al., 2005).
Metabolism Studies of Psychoactive Substances : The metabolic profile of N-2-methoxybenzylated compounds (NBOMes) was investigated to understand their metabolism in various biological systems, underlining the significance of such compounds in pharmacokinetic studies (A. Šuláková et al., 2021).
Antidepressant Research : A derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was synthesized and tested for antidepressant activity, demonstrating its potential in developing new antidepressant drugs (F. Wessels et al., 1980).
Chemical Analysis Techniques : Used for the highly sensitive and simple precolumn derivatization method for simultaneous determination of 5-hydroxyindoles and catecholamines in plasma and urine (H. Iizuka et al., 1999).
Drug Delivery and Tissue Engineering : Encapsulated in poly(lactic acid) (PLA) membranes, certain analogs of 4-dimethylaminobenzylamine have applications in controlled drug release systems and tissue engineering (GA. Alcántara Blanco et al., 2020).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Zukünftige Richtungen
4-Dimethylaminobenzylamine is a versatile chemical compound with numerous scientific applications. It finds use in research as a catalyst, reagent, and building block, enabling advancements in various fields including organic synthesis and pharmaceutical development.
Relevant Papers One relevant paper describes the use of 4-Dimethylaminobenzylamine as a sensitive chemiluminescence derivatization reagent for 5-hydroxyindoles and its application to their quantification in human platelet-poor plasma .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZOFLRRJQYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940965 | |
| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminobenzylamine | |
CAS RN |
6406-74-2, 19293-58-4 | |
| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dimethylaminobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S273H97VEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



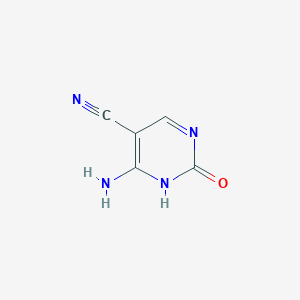
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
